molecular formula C23H19NO5 B613539 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid CAS No. 178119-93-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No. B613539
M. Wt: 389.4
InChI Key: QBYSEGZHOGZXFO-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid, also known as fluorenylmethoxycarbonylamino-4-hydroxybenzoic acid (FMC-4-HB), is a novel small molecule that has been used in various scientific research applications. FMC-4-HB is a synthetic analogue of the naturally occurring amino acid phenylalanine, which is an essential amino acid that plays an important role in many biological processes. FMC-4-HB has been used in studies to investigate the structure-activity relationship of amino acids, to study the mechanism of action of natural products, and to develop new therapeutic agents.

Scientific Research Applications

“FMOC-D-4-HYDROXYPHENYLGLYCINE” is a type of Fmoc-protected amino acid . Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild conditions that won’t affect the rest of the peptide .

    Peptide Synthesis

    • Fmoc-protected amino acids like “FMOC-D-4-HYDROXYPHENYLGLYCINE” are commonly used in solid-phase peptide synthesis (SPPS), a method for creating peptides .
    • In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid added in turn. The Fmoc group protects the amino group of the amino acid during this process, preventing it from reacting prematurely .
    • After the peptide chain is assembled, the Fmoc group can be removed to reveal the finished peptide .

    Hydrogel Formation

    • Some Fmoc-dipeptides, which are peptides made of two amino acids, can self-assemble into nanostructures in aqueous media. These nanostructures can then form a hydrogel .
    • While the specific Fmoc-dipeptide studied in the referenced research is different from “FMOC-D-4-HYDROXYPHENYLGLYCINE”, it’s possible that “FMOC-D-4-HYDROXYPHENYLGLYCINE” could have similar properties. This could potentially make it useful in the creation of biofunctional materials .

    Pharmaceutical Chemical Synthesis

    • “FMOC-D-4-HYDROXYPHENYLGLYCINE” can be used as one of the amino acid units in polypeptide synthesis .
    • Its hydroxyl functionality can be used for reaction directing, for example by esterification to form an ester bond .
    • It can also be used as a building block for drug molecules .

    Self-Assembly Research and Construction of Molecules

    • In the research field, “FMOC-D-4-HYDROXYPHENYLGLYCINE” can be used for self-assembly research and construction of molecules with specific functions .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSEGZHOGZXFO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673973
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

CAS RN

178119-93-2
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-hydroxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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